molecular formula C25H29N5O7S B11486091 4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B11486091
M. Wt: 543.6 g/mol
InChI Key: USRJCRUZOQQLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, a piperazine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Oxidized derivatives of the morpholine and piperazine rings

    Reduction Products: Amino derivatives of the nitrophenyl group

    Substitution Products: Substituted derivatives at the sulfonyl and carbonyl groups

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The piperazine and morpholine rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine, nitrophenyl, piperazine, and pyrrolidinone moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H29N5O7S

Molecular Weight

543.6 g/mol

IUPAC Name

4-[4-[4-[4-(morpholine-4-carbonyl)-2-nitrophenyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C25H29N5O7S/c31-24-16-20(17-26-24)18-1-4-21(5-2-18)38(35,36)29-9-7-27(8-10-29)22-6-3-19(15-23(22)30(33)34)25(32)28-11-13-37-14-12-28/h1-6,15,20H,7-14,16-17H2,(H,26,31)

InChI Key

USRJCRUZOQQLDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C5CC(=O)NC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.